2-エチル-2H-テトラゾール-5-アミン

説明

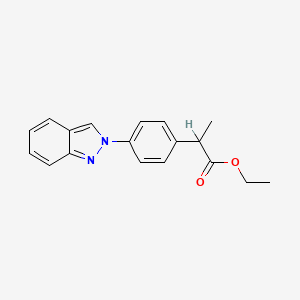

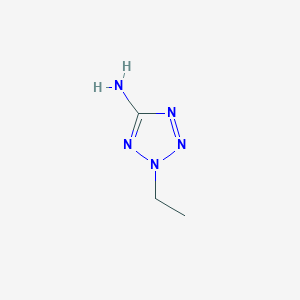

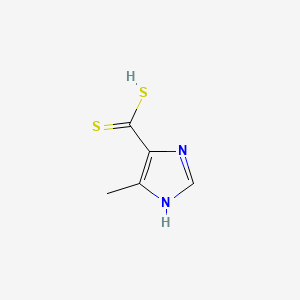

2-ethyl-2H-tetrazol-5-amine is a chemical compound with the molecular formula C3H7N5 . It is used in research and development .

Synthesis Analysis

The synthesis of 2-ethyl-2H-tetrazol-5-amine can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A specific synthesis method involves the reaction of dicyanophenylhydrazine and nitrous acid .Molecular Structure Analysis

The molecular weight of 2-ethyl-2H-tetrazol-5-amine is 113.12 . The SMILES string representation is NC1=NN(CC)N=N1 and the InChI key is SUEIINDYWPMJEW-UHFFFAOYSA-N .Chemical Reactions Analysis

Tetrazoles, including 2-ethyl-2H-tetrazol-5-amine, are a class of heterocycles that have been developed to meet the needs of national defense and environmental protection . They are investigated both as potential explosives and as rocket propellant components based on their high energy properties .Physical And Chemical Properties Analysis

2-ethyl-2H-tetrazol-5-amine is a solid compound . It has a high crystal density .科学的研究の応用

医薬品化学:抗がん活性

テトラゾール誘導体は、さまざまな癌細胞株に対する細胞毒性について研究されてきました。 たとえば、テトラゾール部分を合成した特定の化合物は、肺がんのモデルであるA549細胞株に対して顕著な活性を示しました 。 メトキシ基などの電子求引基の存在は、この活性を高める可能性があります .

材料化学:カルボン酸の生体等価体

テトラゾールは、そのほぼ等しいpKa値により、カルボン酸の非古典的な生体等価体として機能することができます。 この特性は、特に材料化学において、実際のカルボン酸を使用せずに、特定の酸様官能基を必要とするポリマーやその他の材料を作成するために興味深いものです .

オリゴヌクレオチド合成:酸性活性化剤

テトラゾールは、カップリングプロセスの酸性活性化剤として、オリゴヌクレオチド合成で広く使用されています。 この用途は、研究や治療目的でDNAおよびRNA配列を合成する際に不可欠です .

化学合成:中間体化合物

テトラゾールの化学は、それらをより複雑な化学構造の合成における中間体として使用することを可能にします。 たとえば、5-アミノテトラゾールを含む反応は、さまざまな化学分野で潜在的な用途を持つメチレン架橋異性体の形成につながる可能性があります .

薬理学:創薬

テトラゾールは、カルボン酸との構造的類似性により、創薬で有用です。テトラゾールは、薬物分子の薬物動態的特性を修飾するために使用でき、より良い吸収、分布、代謝、排泄(ADME)プロファイルにつながる可能性があります .

作用機序

将来の方向性

生化学分析

Biochemical Properties

2-Ethyl-2H-tetrazol-5-amine plays a significant role in biochemical reactions, particularly as a bioisostere for carboxylic acids. This compound interacts with various enzymes and proteins, mimicking the behavior of carboxylic acids in biological systems . The tetrazole ring can form stable complexes with metal ions, which can influence enzyme activity and protein function . Additionally, 2-ethyl-2H-tetrazol-5-amine can participate in hydrogen bonding and electrostatic interactions, further affecting its biochemical properties .

Cellular Effects

2-Ethyl-2H-tetrazol-5-amine has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with receptors and enzymes involved in signal transduction . This compound can also modulate gene expression by binding to transcription factors or influencing epigenetic modifications . Furthermore, 2-ethyl-2H-tetrazol-5-amine can impact cellular metabolism by altering the activity of metabolic enzymes and affecting the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of 2-ethyl-2H-tetrazol-5-amine involves its ability to form stable complexes with metal ions and participate in hydrogen bonding and electrostatic interactions . These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, 2-ethyl-2H-tetrazol-5-amine can influence gene expression by binding to transcription factors or modulating epigenetic modifications . These molecular mechanisms contribute to the compound’s diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-ethyl-2H-tetrazol-5-amine can change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity . Long-term studies have shown that 2-ethyl-2H-tetrazol-5-amine can have sustained effects on cellular function, although the specific effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 2-ethyl-2H-tetrazol-5-amine in animal models can vary with different dosages . At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant biological activity . In some cases, high doses of 2-ethyl-2H-tetrazol-5-amine can cause toxic or adverse effects, highlighting the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

2-Ethyl-2H-tetrazol-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . This compound can affect metabolic flux by altering the activity of key metabolic enzymes and changing the levels of important metabolites . The specific metabolic pathways and interactions of 2-ethyl-2H-tetrazol-5-amine can vary depending on the biological system and experimental conditions .

Transport and Distribution

Within cells and tissues, 2-ethyl-2H-tetrazol-5-amine is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its biological activity . The transport and distribution of 2-ethyl-2H-tetrazol-5-amine are important factors in determining its overall effects in biological systems .

Subcellular Localization

The subcellular localization of 2-ethyl-2H-tetrazol-5-amine can influence its activity and function . This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 2-ethyl-2H-tetrazol-5-amine can affect its interactions with other biomolecules and its overall biological effects .

特性

IUPAC Name |

2-ethyltetrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N5/c1-2-8-6-3(4)5-7-8/h2H2,1H3,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEIINDYWPMJEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(N=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401459 | |

| Record name | 2-ethyl-2H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95112-14-4 | |

| Record name | 2-ethyl-2H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-2H-tetrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

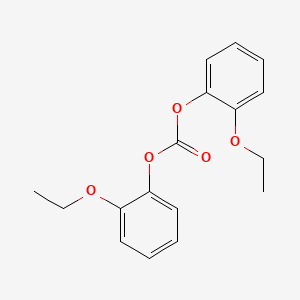

![2-(Acetamido)-4-[(2-hydroxyethyl)sulphonyl]benzoic acid](/img/structure/B1622560.png)